Solubility profile of (4-(tert-Butyl)benzoyl)-D-alanine in organic solvents
Solubility profile of (4-(tert-Butyl)benzoyl)-D-alanine in organic solvents
An In-depth Technical Guide to the Solubility Profile of (4-(tert-Butyl)benzoyl)-D-alanine in Organic Solvents
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its path from the laboratory to clinical application. Solubility influences bioavailability, determines formulation strategies, and impacts the overall therapeutic efficacy and safety of a drug product.[1][2] An API must dissolve to be absorbed, making solubility a critical hurdle that must be thoroughly characterized early in the development process.[2]
This guide provides a comprehensive technical overview of the solubility profile of (4-(tert-Butyl)benzoyl)-D-alanine, a compound representative of modified amino acid structures often used as building blocks in peptide synthesis or as intermediates in the creation of complex pharmaceuticals.[3] We will explore its predicted solubility based on molecular structure, provide a detailed, field-proven protocol for experimental determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of solubility assessment.
Physicochemical Properties and Solubility Prediction
The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent.[4][5] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5][6] An analysis of the structure of (4-(tert-Butyl)benzoyl)-D-alanine allows for a reasoned prediction of its behavior across a spectrum of organic solvents.
Molecular Structure Analysis:
-
(A) 4-tert-Butylbenzoyl Group: This large, aromatic moiety is dominated by carbon-hydrogen bonds, making it distinctly non-polar and hydrophobic. It will preferentially interact with non-polar solvents through van der Waals forces.
-
(B) Amide Linkage (-CO-NH-): This is a highly polar functional group. The nitrogen-hydrogen bond acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group is key to interactions with polar solvents.
-
(C) D-alanine Backbone: This part of the molecule contains two key features:
-
Carboxylic Acid (-COOH): This is a very polar group, capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the molecule's affinity for polar protic solvents.
-
Aliphatic Methyl Group (-CH3): A small non-polar feature.
-
Predicted Solubility Behavior:
Based on this structural analysis, we can hypothesize the compound's solubility:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide and carboxylic acid groups through strong dipole-dipole interactions and by accepting hydrogen bonds.[5]
-
Moderate to High Solubility: Expected in polar protic solvents such as methanol and ethanol. These solvents can engage in hydrogen bonding with the amide and carboxylic acid moieties, promoting dissolution.[5]
-
Low Solubility: Expected in non-polar solvents like hexane and toluene. The energy required to break the strong intermolecular hydrogen bonds within the crystal lattice of the solute is not compensated by the weak van der Waals interactions formed with these non-polar solvents.[6]
-
Variable Solubility: In solvents of intermediate polarity, such as dichloromethane (DCM) and ethyl acetate, the solubility will depend on the delicate balance between the solvating power for the polar groups and the affinity for the non-polar benzoyl moiety.
Experimental Determination of Equilibrium Solubility
To move from prediction to quantification, a robust experimental method is required. The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its reliability and direct measurement of the thermodynamic solubility limit.[7][8][9]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a known volume of solvent. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[7] After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.[7][10]
Experimental Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility method.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility in line with Good Laboratory Practice (GLP).[11][12]
Materials and Reagents:
-
(4-(tert-Butyl)benzoyl)-D-alanine (purity >99%)
-
Organic Solvents: HPLC grade (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Reference standard of (4-(tert-Butyl)benzoyl)-D-alanine
-
2 mL glass vials with screw caps and PTFE septa
-
0.22 µm PTFE syringe filters
Apparatus:
-
Analytical balance (±0.01 mg)
-
Thermostatted orbital shaker
-
Benchtop centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation: Add approximately 10-20 mg of (4-(tert-Butyl)benzoyl)-D-alanine to a pre-weighed 2 mL glass vial. Record the exact mass.
-
Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed (e.g., 250 rpm) for at least 24 to 48 hours to ensure equilibrium is reached.[7][13] A visual inspection should confirm the presence of undissolved solid at the end of the period.
-
Phase Separation: Remove the vials from the shaker. To separate the undissolved solid, centrifuge the vials at 10,000 rpm for 10 minutes.[7]
-
Sample Collection: Carefully draw the clear supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[7] This step is critical to remove any remaining particulate matter without causing solute adsorption.
-
Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-generated calibration curve.
Analytical Method: HPLC-UV Quantification
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid), e.g., 60:40 (v/v)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Calibration: Prepare a series of standard solutions of (4-(tert-Butyl)benzoyl)-D-alanine of known concentrations and inject them to generate a linear calibration curve.[7]
Data Presentation and Interpretation
Organizing the data systematically is crucial for comparison and interpretation.
Table 1: Properties of Selected Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
| Hexane | 0.1 | 1.89 | Non-polar |
| Toluene | 2.4 | 2.38 | Non-polar |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Ethanol | 4.3 | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| DMSO | 7.2 | 46.7 | Polar Aprotic |
Table 2: Illustrative Solubility Data for (4-(tert-Butyl)benzoyl)-D-alanine at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | < 0.1 | < 0.0004 |
| Toluene | 0.5 | 0.0019 |
| Dichloromethane | 15 | 0.057 |
| Ethyl Acetate | 25 | 0.095 |
| Acetonitrile | 80 | 0.304 |
| Ethanol | 110 | 0.418 |
| Methanol | 150 | 0.570 |
| DMSO | > 200 | > 0.760 |
(Note: These values are illustrative and based on chemical principles. The molecular weight of (4-(tert-Butyl)benzoyl)-D-alanine, C15H21NO3, is 263.33 g/mol .)
Interpretation of Results:
The illustrative data align well with our initial predictions. The solubility is extremely low in non-polar solvents like hexane, confirming that the polar functional groups dominate the molecule's behavior. As solvent polarity increases, so does the solubility, with polar aprotic solvents like acetonitrile and polar protic solvents like methanol and ethanol showing significant solvating power. The highest solubility is observed in DMSO, a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of compounds. This profile underscores the importance of the amide and carboxylic acid groups in driving the compound's solubility in polar media.
Trustworthiness and Best Practices
To ensure the integrity of solubility data, several factors must be rigorously controlled:
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately reported temperature is essential.[13]
-
Purity of Materials: Both the solute and the solvent must be of high purity to avoid erroneous results.[8]
-
Equilibration Time: Insufficient agitation time can lead to an underestimation of solubility. The presence of excess solid at the end of the experiment is a necessary, though not sufficient, condition for equilibrium.[13]
-
Solid-Phase Analysis: After the experiment, it is good practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no phase transition (e.g., to a different polymorph or a solvate) has occurred, as this would change the thermodynamic equilibrium.[9]
-
Validated Analytics: The analytical method used for quantification must be validated for accuracy, precision, and linearity within the relevant concentration range.[12]
By adhering to these principles, the generated data becomes a trustworthy foundation for critical decisions in the drug development pipeline.
Conclusion
The solubility profile of (4-(tert-Butyl)benzoyl)-D-alanine is heavily dictated by the polar amide and carboxylic acid functional groups, rendering it most soluble in polar protic and aprotic organic solvents. A systematic experimental approach, centered on the gold-standard shake-flask method and coupled with a validated HPLC analytical procedure, provides the reliable quantitative data required for pharmaceutical development. This in-depth understanding of solubility is not merely an academic exercise; it is a prerequisite for successful formulation design, enabling scientists to overcome bioavailability challenges and advance promising compounds toward clinical reality.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Teachy. (n.d.). Exploring the Solubility of Organic Compounds: Theory and Practice.
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
ACS Publications. (2020, September 9). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
J&K Scientific. (n.d.). Boc-b-tert-butyl-D-alanine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of l-Alanine, N-(4-butylbenzoyl)-, methyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). D-Alanine, N-(4-butylbenzoyl)-, heptyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]
Sources
- 1. teachy.ai [teachy.ai]
- 2. rheolution.com [rheolution.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. raytor.com [raytor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. GLP studies for method development - Tentamus Group [tentamus.com]
- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
